N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine
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Overview
Description
N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a dimethylaminoethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine involves several steps. One common method includes the reaction of 4-methyl-6-phenylpyrimidin-2-amine with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine can be compared with other similar compounds, such as:
4-Methyl-6-phenylpyrimidin-2-amine: This compound lacks the dimethylaminoethyl group and has different chemical properties and applications.
2-Dimethylamino-4-methyl-6-phenylpyrimidine: This compound has a similar structure but differs in the position of the dimethylamino group, leading to variations in its reactivity and biological activity.
Properties
CAS No. |
90185-77-6 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-methyl-6-phenylpyrimidin-2-yl)oxyethanamine |
InChI |
InChI=1S/C15H19N3O/c1-12-11-14(13-7-5-4-6-8-13)17-15(16-12)19-10-9-18(2)3/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
BRDBSBLMKXXGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OCCN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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